2'-Fluoro-5'-iodoacetophenone
Overview
Description
2’-Fluoro-5’-iodoacetophenone is an organic compound with the molecular formula C8H6FIO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and an iodine atom at the 5’ position. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
This compound is a halogenated aromatic ketone , and such compounds are often involved in various chemical reactions and biological processes.
Mode of Action
The mode of action of 2’-Fluoro-5’-iodoacetophenone is not explicitly mentioned in the available resources. As a halogenated aromatic ketone, it might participate in various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . .
Biochemical Analysis
Biochemical Properties
2’-Fluoro-5’-iodoacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, 2’-Fluoro-5’-iodoacetophenone can act as an inhibitor for certain enzymes by binding to their active sites, thus preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 2’-Fluoro-5’-iodoacetophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2’-Fluoro-5’-iodoacetophenone can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2’-Fluoro-5’-iodoacetophenone exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through covalent interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2’-Fluoro-5’-iodoacetophenone can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Fluoro-5’-iodoacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoro-5’-iodoacetophenone is relatively stable under ambient conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Fluoro-5’-iodoacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2’-Fluoro-5’-iodoacetophenone can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2’-Fluoro-5’-iodoacetophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic activity of the cell .
Transport and Distribution
The transport and distribution of 2’-Fluoro-5’-iodoacetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 2’-Fluoro-5’-iodoacetophenone in specific cellular compartments, enhancing its biochemical activity .
Subcellular Localization
The subcellular localization of 2’-Fluoro-5’-iodoacetophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-Fluoro-5’-iodoacetophenone may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the use of fluorobenzoyl chloride and iodine in the presence of a catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as methyl tertiary butyl ether .
Industrial Production Methods
Industrial production methods for 2’-Fluoro-5’-iodoacetophenone are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reaction vessels and continuous stirring to ensure uniformity. The reaction is monitored closely to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
2’-Fluoro-5’-iodoacetophenone is used in diverse scientific research fields, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Pharmaceutical Development: It is a key intermediate in the preparation of macrocyclic ALK inhibitors, which are potential antitumor agents .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoroacetophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5’-Iodoacetophenone: Lacks the fluorine atom, affecting its overall reactivity and interaction with biological targets.
2’-Chloro-5’-iodoacetophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties
Uniqueness
2’-Fluoro-5’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and interaction profiles. This dual substitution enhances its utility in various chemical reactions and research applications .
Properties
IUPAC Name |
1-(2-fluoro-5-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAFYGBEQFBNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298716 | |
Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-66-9 | |
Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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